molecular formula C9H9ClFNO B1604586 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide CAS No. 347196-12-7

2-chloro-N-(3-fluoro-2-methylphenyl)acetamide

Cat. No.: B1604586
CAS No.: 347196-12-7
M. Wt: 201.62 g/mol
InChI Key: PUPSLKVJMLPHCE-UHFFFAOYSA-N
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Description

2-chloro-N-(3-fluoro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H9ClFNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted by a 3-fluoro-2-methylphenyl group and a chlorine atom is attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide typically involves the reaction of 3-fluoro-2-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 3-fluoro-2-methylaniline in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • After completion, the reaction mixture is washed with water and the organic layer is separated.
  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
  • The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The amide group can be reduced to form amines.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(3-fluoro-2-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and chloro substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide
  • 2-chloro-N-(3-chloro-2-methylphenyl)acetamide
  • 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

Uniqueness

2-chloro-N-(3-fluoro-2-methylphenyl)acetamide is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct physicochemical properties and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(3-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPSLKVJMLPHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359259
Record name 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347196-12-7
Record name 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The subtitle compound was prepared from 3-fluoro-2-methylaniline (0.232 g) and chloroacetyl chloride (0.164 ml) by the method of Example 33 step (iii) as a beige solid. Yield: 0.3 g
Quantity
0.232 g
Type
reactant
Reaction Step One
Quantity
0.164 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of chloroacetyl chloride (38.4 ml, 480 mmol) in ethyl acetate (100 ml) was slowly added to a vigorously-stirred mixture of 3-fluoro-2-methylaniline (60 g, 480 mmol), saturated aqueous sodium bicarbonate (400 ml), ice (ca 100 g) and ethyl acetate (400 ml). Some solid formed then dissolved. After 1 hour the mixture was evaporated to removing the ethyl acetate) and filtered, washing with water. The resulting product was dried in vacuo (94.4 g, 98%).
Quantity
38.4 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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